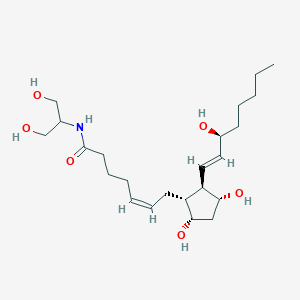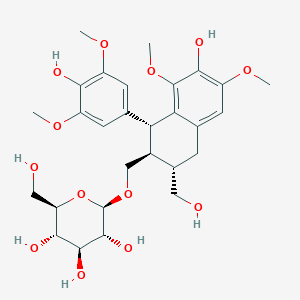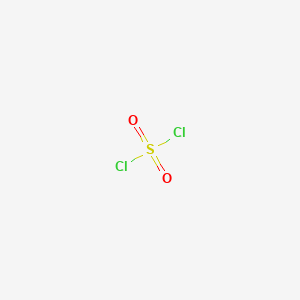![molecular formula C10H12O2 B058192 [4-(Prop-2-en-1-yloxy)phenyl]methanol CAS No. 3256-45-9](/img/structure/B58192.png)
[4-(Prop-2-en-1-yloxy)phenyl]methanol
Descripción general
Descripción
[4-(Prop-2-en-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of a phenyl group substituted with a prop-2-en-1-yloxy group and a methanol group. This compound is known for its applications in the synthesis of polymers and other phenyl group-containing compounds .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of polymers and other complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Mecanismo De Acción
Target of Action
Similar compounds, such as (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
Related compounds with a light-activated benzophenone and an alkyne tag have been used for uv light-induced covalent modification of biological targets . This suggests that [4-(Prop-2-en-1-yloxy)phenyl]methanol may interact with its targets in a similar manner.
Result of Action
The ability of similar compounds to induce covalent modification of biological targets suggests that this compound may have significant effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
[4-(Prop-2-en-1-yloxy)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a chemical probe in studies involving enzyme inhibition and activation. The compound’s structure allows it to form covalent bonds with target proteins, thereby modifying their function. This interaction is crucial for understanding the biochemical pathways in which this compound is involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function. Additionally, this compound affects metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with them. This binding alters the enzyme’s structure and function, leading to changes in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have identified threshold effects, where a certain dosage is required to observe a measurable impact. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activity, this compound can influence the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of this compound in specific cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its role in cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-en-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Prop-2-en-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanol derivatives.
Comparación Con Compuestos Similares
[4-(Prop-2-yn-1-yloxy)phenyl]methanol: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
[4-(But-2-en-1-yloxy)phenyl]methanol: Similar structure but with a but-2-en-1-yloxy group.
[4-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of prop-2-en-1-yloxy.
Uniqueness:
- The presence of the prop-2-en-1-yloxy group in [4-(Prop-2-en-1-yloxy)phenyl]methanol imparts unique reactivity and stability, making it suitable for specific synthetic applications.
- Its thermal stability and ability to undergo various chemical transformations make it a versatile compound in both research and industrial settings .
Propiedades
IUPAC Name |
(4-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDGIHRNRTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3256-45-9 | |
| Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















